

Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

Cat. No.: B126402

[Get Quote](#)

A Comprehensive Technical Guide to 4-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromophenylacetonitrile**, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Structure and IUPAC Nomenclature

4-Bromophenylacetonitrile, also known by synonyms such as 4-bromobenzyl cyanide and 2-(4-bromophenyl)acetonitrile, is an aromatic nitrile.^{[1][2][3]} Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (position 4) and an acetonitrile group.

- IUPAC Name: 2-(4-bromophenyl)acetonitrile^{[1][2][3][4]}
- Chemical Formula: C₈H₆BrN^{[2][5][6]}
- Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **4-Bromophenylacetonitrile**, providing a reference for its physical and chemical properties.

Property	Value	Reference(s)
Molecular Weight	196.04 g/mol	[2][3][5][6]
Appearance	Off-white to white crystalline solid, powder, or chunks	[1][7][8]
Melting Point	47-49 °C	[7][8][9]
Solubility	Sparingly soluble in Chloroform and Ethyl Acetate. Soluble in Methanol.	[1][7]
Flash Point	113 °C (235.4 °F) - closed cup	
CAS Number	16532-79-9	[2][5][6]
EC Number	240-602-2	[4]
InChI	1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2	[2]
SMILES String	Brc1ccc(CC#N)cc1	
Topological Polar Surface Area	23.8 Å ²	[7]

Experimental Protocols

4-Bromophenylacetonitrile is a versatile reagent. Detailed below are established experimental protocols for its synthesis and its application as a precursor in further chemical transformations.

Synthesis of 4-Bromophenylacetonitrile from 4-Bromobenzyl Bromide

A common and direct method for synthesizing **4-Bromophenylacetonitrile** is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.[10]

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) (4.5 mmol) in 15 mL of dimethyl sulfoxide (DMSO). Heat the mixture to 90°C with stirring for 1 hour.[11]
- Reagent Addition: Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated KCN solution. The mixture will typically turn dark red.[10][11]
- Reaction Monitoring: Maintain the reaction at 90°C for 2 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[10][11]
- Work-up: Once the reaction is complete, cool the mixture and pour it into 100 mL of distilled water.[11]
- Extraction: Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[11]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using a chloroform/hexane (9:1) eluent to yield **4-Bromophenylacetonitrile** as a white solid.[11] An 86% yield has been reported for this method.[11]

Synthesis of α,α -dimethyl-4-bromophenylacetonitrile

4-Bromophenylacetonitrile serves as a starting material for the synthesis of other important intermediates, such as α,α -dimethyl-**4-bromophenylacetonitrile**.[11]

Protocol:

- Reaction Setup: Dissolve **4-Bromophenylacetonitrile** as the raw material in a suitable reaction solvent like benzene.[11]
- Reagent Addition: In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating agent at a low temperature.[11]
- Post-Processing: After the reaction is complete, perform standard work-up procedures to isolate the target product.[11]

- Purity and Yield: This process has been reported to yield **α,α-dimethyl-4-bromophenylacetonitrile** with a purity greater than 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[\[11\]](#)

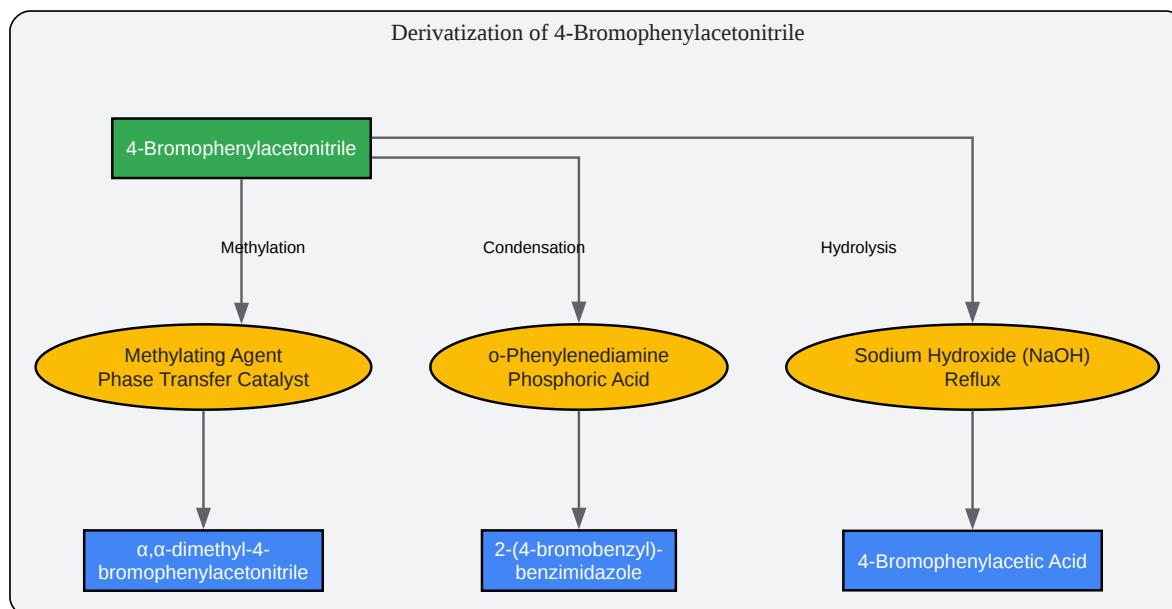
Applications in Drug Development and Organic Synthesis

4-Bromophenylacetonitrile is a valuable building block in the synthesis of pharmaceuticals and advanced organic materials.[\[1\]](#)[\[11\]](#)[\[12\]](#) The cyano group is a key functional group found in numerous small molecule drugs.[\[11\]](#)

- Pharmaceutical Intermediates: It is a key intermediate in the preparation of 4-bromophenylacetic acid, which is a starting material for drugs like Bilastine and Fexofenadine.[\[13\]](#) It is also used in the synthesis of the antihistamine Brompheniramine.[\[13\]](#)
- Material Science: The compound has been utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for applications in organic light-emitting diodes (OLEDs).[\[6\]](#)
- Chemical Research: It serves as a chemical model for studying and analyzing the human buccal absorption of pharmaceuticals.[\[1\]](#)[\[12\]](#)

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving **4-Bromophenylacetonitrile**.


Synthesis of 4-Bromophenylacetonitrile

4-Bromobenzyl Bromide

Potassium Cyanide (KCN)
in DMSO, 90°C

4-Bromophenylacetonitrile

[Click to download full resolution via product page](#)**Caption: Synthesis pathway of 4-Bromophenylacetonitrile.**

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **4-Bromophenylacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Benzeneacetonitrile, 4-bromo- [webbook.nist.gov]

- 3. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. modychem.co [modychem.co]
- 8. 4-Bromophenylacetonitrile, 98% 16532-79-9 India [ottokemi.com]
- 9. CAS # 16532-79-9, 4-Bromophenylacetonitrile, 4-Bromobenzyl cyanide - chemBlink
[www.chemblink.com]
- 10. 4-Bromophenylacetonitrile | 16532-79-9 | Benchchem [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126402#chemical-structure-and-iupac-name-of-4-bromophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com